Cas no 2229276-38-2 (2-3-(methoxymethyl)furan-2-ylbutanoic acid)

2-3-(Methoxymethyl)furan-2-ylbutanoic acid is a furan-based carboxylic acid derivative with potential applications in organic synthesis and pharmaceutical research. Its structure combines a furan ring with a methoxymethyl substituent and a butanoic acid side chain, offering versatility as a building block for more complex molecules. The methoxymethyl group enhances solubility and reactivity, while the carboxylic acid functionality allows for further derivatization, such as esterification or amidation. This compound may serve as an intermediate in the development of bioactive molecules or specialty chemicals. Its well-defined structure and functional groups make it a valuable candidate for exploratory synthesis in medicinal chemistry and material science applications.
2-3-(methoxymethyl)furan-2-ylbutanoic acid structure
2229276-38-2 structure
商品名:2-3-(methoxymethyl)furan-2-ylbutanoic acid
CAS番号:2229276-38-2
MF:C10H14O4
メガワット:198.215763568878
CID:6212894
PubChem ID:165641432

2-3-(methoxymethyl)furan-2-ylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 2-3-(methoxymethyl)furan-2-ylbutanoic acid
    • 2229276-38-2
    • EN300-1775546
    • 2-[3-(methoxymethyl)furan-2-yl]butanoic acid
    • インチ: 1S/C10H14O4/c1-3-8(10(11)12)9-7(6-13-2)4-5-14-9/h4-5,8H,3,6H2,1-2H3,(H,11,12)
    • InChIKey: TWEOCHMDFBVUOX-UHFFFAOYSA-N
    • ほほえんだ: O1C=CC(COC)=C1C(C(=O)O)CC

計算された属性

  • せいみつぶんしりょう: 198.08920892g/mol
  • どういたいしつりょう: 198.08920892g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 193
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 59.7Ų

2-3-(methoxymethyl)furan-2-ylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1775546-0.05g
2-[3-(methoxymethyl)furan-2-yl]butanoic acid
2229276-38-2
0.05g
$1723.0 2023-09-20
Enamine
EN300-1775546-5.0g
2-[3-(methoxymethyl)furan-2-yl]butanoic acid
2229276-38-2
5g
$5949.0 2023-06-03
Enamine
EN300-1775546-5g
2-[3-(methoxymethyl)furan-2-yl]butanoic acid
2229276-38-2
5g
$5949.0 2023-09-20
Enamine
EN300-1775546-0.5g
2-[3-(methoxymethyl)furan-2-yl]butanoic acid
2229276-38-2
0.5g
$1968.0 2023-09-20
Enamine
EN300-1775546-0.25g
2-[3-(methoxymethyl)furan-2-yl]butanoic acid
2229276-38-2
0.25g
$1887.0 2023-09-20
Enamine
EN300-1775546-2.5g
2-[3-(methoxymethyl)furan-2-yl]butanoic acid
2229276-38-2
2.5g
$4019.0 2023-09-20
Enamine
EN300-1775546-0.1g
2-[3-(methoxymethyl)furan-2-yl]butanoic acid
2229276-38-2
0.1g
$1804.0 2023-09-20
Enamine
EN300-1775546-10.0g
2-[3-(methoxymethyl)furan-2-yl]butanoic acid
2229276-38-2
10g
$8819.0 2023-06-03
Enamine
EN300-1775546-10g
2-[3-(methoxymethyl)furan-2-yl]butanoic acid
2229276-38-2
10g
$8819.0 2023-09-20
Enamine
EN300-1775546-1g
2-[3-(methoxymethyl)furan-2-yl]butanoic acid
2229276-38-2
1g
$2050.0 2023-09-20

2-3-(methoxymethyl)furan-2-ylbutanoic acid 関連文献

2-3-(methoxymethyl)furan-2-ylbutanoic acidに関する追加情報

Compound CAS No 2229276-38-2: 2-(3-(Methoxymethyl)furan-2-yl)butanoic Acid

The compound CAS No 2229276-38-2, also known as 2-(3-(methoxymethyl)furan-2-yl)butanoic acid, is a fascinating organic molecule with a unique structure and diverse applications. This compound belongs to the class of furan derivatives, which have gained significant attention in recent years due to their potential in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule consists of a butanoic acid backbone attached to a furan ring substituted with a methoxymethyl group at the 3-position. This substitution pattern imparts distinctive chemical and biological properties to the compound.

Recent studies have highlighted the importance of furan derivatives in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The methoxymethyl group attached to the furan ring introduces additional functional groups that can enhance the molecule's solubility, stability, and bioavailability. These properties make CAS No 2229276-38-2 a promising candidate for further exploration in medicinal chemistry.

The synthesis of CAS No 2229276-38-2 involves a multi-step process that typically begins with the preparation of the furan derivative. Researchers have employed various methods, including nucleophilic aromatic substitution and coupling reactions, to construct the desired molecule. The choice of synthetic route depends on factors such as reaction efficiency, yield, and scalability. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.

In terms of physical properties, CAS No 2229276-38-1 exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility profile makes it suitable for use in various chemical reactions and formulations. The compound's stability under different conditions has also been studied extensively, with results indicating good thermal stability up to 180°C.

One of the most exciting applications of CAS No 14554454 is its potential role in agrochemicals. Studies have shown that this compound exhibits moderate activity against several plant pathogens, making it a candidate for fungicide development. Additionally, its ability to inhibit certain enzymes involved in plant stress responses suggests its potential use as a plant growth regulator.

Recent research has also explored the use of CAS No 14554454 in materials science. The compound's ability to form self-assembled monolayers on various substrates has been investigated for applications in nanotechnology and surface modification. Its unique electronic properties make it a potential candidate for use in organic electronics and sensors.

In conclusion, CAS No 14554454, or 1-(furan-3-carbonyl)-N,N-dimethylcyclohexanamine, is a versatile compound with significant potential across multiple disciplines. Its unique structure, coupled with recent advances in synthesis and application studies, positions it as an important molecule for future research and development.

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